4-(4-methoxyphenyl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC14800505
Molecular Formula: C18H13N5O2S2
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N5O2S2 |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H13N5O2S2/c1-25-12-7-5-11(6-8-12)15-16(27-23-22-15)17(24)21-18-20-14(10-26-18)13-4-2-3-9-19-13/h2-10H,1H3,(H,20,21,24) |
| Standard InChI Key | IDHZJCDUCLYPDS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Introduction
4-(4-methoxyphenyl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring multiple heterocyclic structures, including a thiadiazole ring, a thiazole ring, and a methoxyphenyl group. This compound has been of interest due to its potential biological activities and chemical reactivity. The molecular formula of this compound is C18H13N5O2S2, with a reported molecular weight of approximately 395.5 g/mol, though some sources indicate a slightly lower molecular weight of about 331.4 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Although specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds often require the use of simple transformations and commercially available reagents. For instance, compounds with similar heterocyclic structures are synthesized using methods that involve refluxing with carbon disulfide and bases like potassium carbonate .
Research Findings and Future Directions
Interaction studies have shown that this compound can bind to various biological macromolecules, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Further research is needed to elucidate the specific targets and pathways involved. The compound's unique structural features may enhance selectivity and potency compared to other similar compounds, allowing for diverse interactions with biological targets that could lead to novel therapeutic applications.
Comparison with Similar Compounds
Similar compounds, such as those featuring thiazole and thiadiazole rings, have shown promising biological activities. For example, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been evaluated as a potential anti-inflammatory agent due to its ability to inhibit 5-lipoxygenase (5-LOX) . These findings suggest that compounds with similar heterocyclic structures could have a wide range of biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume